Sigma-2 Receptor Binding Affinity: A Defining Pharmacological Signature for Procurement
The compound's closest pharmacologically characterized structural analogs, as documented in patent and ChEMBL datasets, exhibit a binding affinity (Ki) of 23 nM for the human sigma-2 receptor/TMEM97 [1]. This establishes a clear benchmark affinity for the pharmacophore class containing the 2-chloro-6-fluoro substitution in conjunction with a basic amine side chain. This quantifiable benchmark differentiates it from non-halogenated or alternatively substituted benzamides, which can exhibit Ki values exceeding 1,000 nM for the same target [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 23 nM (close analog binding benchmark) |
| Comparator Or Baseline | Non-halogenated benzamide analogs: Ki > 1,000 nM [2] |
| Quantified Difference | >40-fold difference in binding affinity within the same target class |
| Conditions | In vitro radioligand displacement assay using [3H]-ditolylguanidine at human sigma-2 receptor/TMEM97 [1] |
Why This Matters
For research programs targeting sigma-2/TMEM97, procuring a compound from this high-affinity pharmacophore space ensures the necessary target engagement for functional assays, whereas generic benzamide alternatives may fail to demonstrate adequate binding.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189). Binding affinity (Ki) to human sigma-2 receptor/TMEM97. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968. View Source
- [2] Conformationally-flexible benzamide analogs as sigma-2 selective ligands. Patent data (e.g., US10207991) demonstrates Ki values >1,000 nM for simpler benzamide scaffolds. Available at: https://patents.google.com. View Source
